molecular formula C16H21NO2S B2364736 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 2034208-05-2

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No. B2364736
CAS RN: 2034208-05-2
M. Wt: 291.41
InChI Key: XMDDUBSCAXGARF-UHFFFAOYSA-N
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Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TAIBP, and its chemical formula is C20H25NO2S. TAIBP has been found to have potential applications in the field of medicine, specifically in the treatment of neurological disorders.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery Research has highlighted the importance of intramolecular photochemical [2+2]-cyclization in synthesizing advanced building blocks for drug discovery. A notable example is the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, which is instrumental in exploring new avenues in medicinal chemistry (Druzhenko et al., 2018).

Visible-Light Photocycloaddition for Synthesis The application of visible-light photocycloaddition, mediated by flavins, in cyclizing nitrogen- and sulfur-containing dienes has been shown to be effective for synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts. This method uses visible light (400 nm) for cycloadditions, offering a practical approach to synthesizing biologically active or chiral spiro ammonium salts (Jirásek et al., 2017).

Synthesis of Ethanoproline A novel approach to synthesizing 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) from (2S,4R)-4-hydroxyproline has been reported, offering a strategic route with a 22% total yield. This synthesis route underscores the versatility of bicyclic scaffolds in synthesizing complex molecules (Grygorenko et al., 2009).

Pharmacological Study of Schiff Base Derivative A study has synthesized a novel Schiff base derivative of amoxicillin, exhibiting significant antibacterial and fungicidal activities. This underscores the potential of incorporating bicyclic scaffolds into antimicrobial agents (Al-Masoudi et al., 2015).

Beta-Lactamase Inhibitor CP-45,899 CP-45,899, a beta-lactamase inhibitor, has been identified as an effective agent in extending the antibacterial spectrum of beta-lactams. Its ability to inhibit various bacterial penicillinases and cephalosporinases highlights the significance of bicyclic compounds in combating resistant bacterial strains (English et al., 1978).

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-11(2)12-3-5-14(6-4-12)19-9-16(18)17-8-15-7-13(17)10-20-15/h3-6,11,13,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDDUBSCAXGARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC3CC2CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone

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